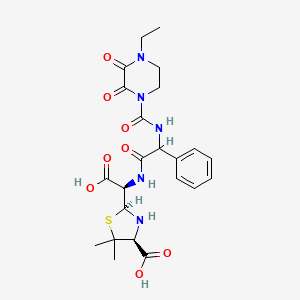
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid is a complex chemical compound with the molecular formula C23H29N5O8S and a molecular weight of 535.57 g/mol . This compound is a derivative of Piperacillin, a broad-spectrum β-lactam antibiotic. It is primarily used in scientific research and industrial applications due to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves multiple steps, starting from the basic building blocks of phenylglycine and thiazolidine. The key steps include:
Formation of Phenylglycine Derivative: Phenylglycine is reacted with various reagents to form a phenylglycyl intermediate.
Thiazolidine Ring Formation: The phenylglycyl intermediate is then subjected to cyclization reactions to form the thiazolidine ring.
Final Coupling: The thiazolidine derivative is coupled with piperacillin to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and therapeutic agents.
Industry: Utilized in the production of various chemical products and as a standard in analytical chemistry.
作用機序
The mechanism of action of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves its interaction with specific molecular targets within bacterial cells. By binding to penicillin-binding proteins (PBPs), it inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics .
類似化合物との比較
Similar Compounds
Piperacillin: A broad-spectrum β-lactam antibiotic used to treat various bacterial infections.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action.
Uniqueness
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid is unique due to its specific chemical structure, which imparts distinct properties and potential biological activities. Its combination of phenylglycyl and thiazolidine moieties differentiates it from other β-lactam antibiotics, making it a valuable compound for research and industrial applications .
特性
分子式 |
C23H29N5O8S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
(2S,4S)-2-[(R)-carboxy-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13?,14-,15-,17-/m0/s1 |
InChIキー |
OKSUEATVFIVTFV-KRGHPTQSSA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@@H]([C@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


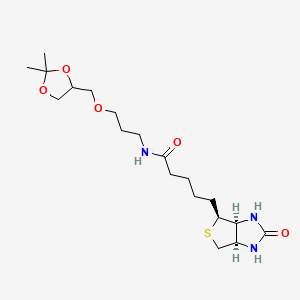
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
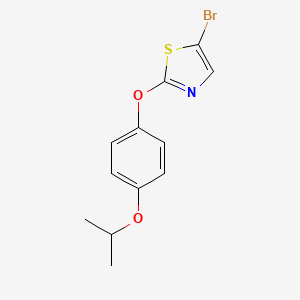
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
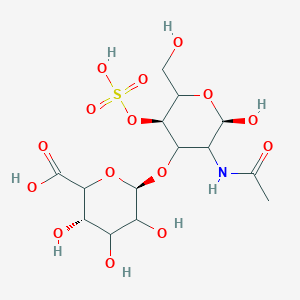
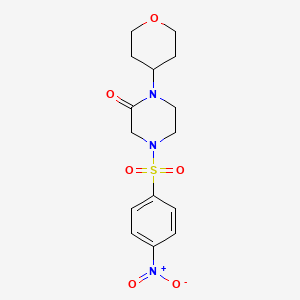
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)

![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
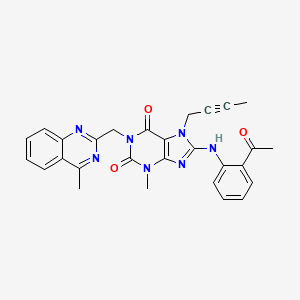
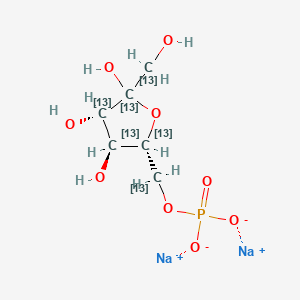
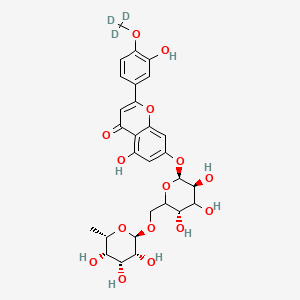
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
